molecular formula C13H19BrN2O2S B14920520 1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine

1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B14920520
M. Wt: 347.27 g/mol
InChI Key: LLALEFITVURVNJ-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with an ethylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine typically involves the reaction of 3-bromobenzyl chloride with piperazine, followed by the introduction of the ethylsulfonyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to the corresponding sulfide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethylsulfonyl group.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The bromobenzyl group can bind to active sites on enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Bromobenzyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(3-Bromobenzyl)piperazine: Lacks the ethylsulfonyl group, resulting in different chemical properties and reactivity.

    4-(Ethylsulfonyl)piperazine: Lacks the bromobenzyl group, affecting its biological activity and applications.

    1-(4-Methylbenzyl)-4-(ethylsulfonyl)piperazine:

The uniqueness of this compound lies in the combination of the bromobenzyl and ethylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C13H19BrN2O2S/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3

InChI Key

LLALEFITVURVNJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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